3-(8-cyclohexyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile
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Overview
Description
2-(8-CYCLOHEXYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE is a complex organic compound that belongs to the class of nitrogen-containing heterocycles.
Preparation Methods
The synthesis of 2-(8-CYCLOHEXYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE involves multiple steps, typically starting with the formation of the pyrazino[3,2,1-jk]carbazole core. This can be achieved through cyclization reactions, ring annulation, or cycloaddition methods . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques such as catalytic hydrogenation and high-pressure reactions .
Chemical Reactions Analysis
2-(8-CYCLOHEXYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce double bonds or other functional groups, typically using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(8-CYCLOHEXYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds to 2-(8-CYCLOHEXYL-1,2-DIHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)ETHYL CYANIDE include other pyrazino[3,2,1-jk]carbazole derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities and applications. Some examples include:
- 8-CYCLOHEXYL-2,4,5,6-TETRAHYDRO-1H-PYRAZINO[3,2,1-JK]CARBAZOLE
- 3-(8-Cyclohexyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile .
These compounds highlight the versatility and potential of the pyrazino[3,2,1-jk]carbazole scaffold in various scientific and industrial applications.
Properties
Molecular Formula |
C23H25N3 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
3-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16),10(15),11,13-hexaen-4-yl)propanenitrile |
InChI |
InChI=1S/C23H25N3/c24-12-5-13-25-14-15-26-21-11-10-18(17-6-2-1-3-7-17)16-20(21)19-8-4-9-22(25)23(19)26/h4,8-11,16-17H,1-3,5-7,13-15H2 |
InChI Key |
NENJDZSKXLZPAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N4CCN(C5=CC=CC3=C54)CCC#N |
Origin of Product |
United States |
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